molecular formula C12H13F3INO B8159707 N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine

N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B8159707
M. Wt: 371.14 g/mol
InChI Key: VWCSIBWOESRSDY-UHFFFAOYSA-N
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Description

N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine is a complex organic compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a tetrahydropyran ring

Properties

IUPAC Name

N-[2-iodo-4-(trifluoromethyl)phenyl]oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3INO/c13-12(14,15)8-1-2-11(10(16)7-8)17-9-3-5-18-6-4-9/h1-2,7,9,17H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCSIBWOESRSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=C(C=C(C=C2)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the iodination of a trifluoromethyl-substituted aromatic compound, followed by the introduction of the tetrahydropyran ring through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attack and subsequent ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. The use of automated systems can also help in scaling up the production while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or to convert the trifluoromethyl group into other functional groups.

    Substitution: The iodine atom can be replaced with other nucleophiles through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve the use of polar aprotic solvents and controlled temperatures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of nucleophiles, resulting in diverse derivatives.

Scientific Research Applications

N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used as a probe to study biological processes, particularly those involving halogenated compounds.

    Medicine: The compound’s unique structural features make it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.

Mechanism of Action

The mechanism by which N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated aromatic compounds and those containing trifluoromethyl groups, such as:

  • N-(2-Bromo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine
  • N-(2-Chloro-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine
  • N-(2-Fluoro-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine

Uniqueness

The uniqueness of N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine lies in the presence of the iodine atom, which can participate in unique halogen bonding interactions. Additionally, the combination of the trifluoromethyl group and the tetrahydropyran ring imparts distinct physicochemical properties, making it a valuable compound for various applications.

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